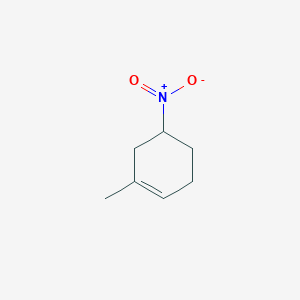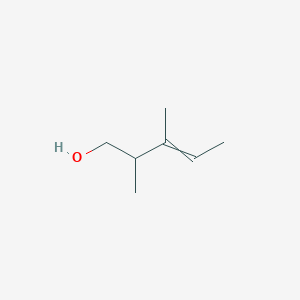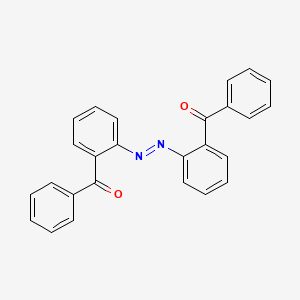![molecular formula C14H15N3O B14075769 2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)
2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrazolo ring fused with a diazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one typically involves a multi-step process. One common method includes the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs). This method is known for its high yields and short reaction times, making it efficient for both electron-releasing and electron-withdrawing substituted derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods are advantageous due to their ability to produce large quantities of the compound with high purity and consistency. Continuous flow synthesis also minimizes the generation of chemical waste and reduces the overall production time .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anticonvulsant and anxiolytic effects.
Industry: Utilized in the development of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to its potential anxiolytic and anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazepine: Another member of the diazepine family with similar structural features.
1,5-Benzodiazepine: Known for its therapeutic applications, including use as sedatives and anxiolytics.
Triazolo[1,5-a][1,4]diazepine: A fused ring system with potential biological activities.
Uniqueness
2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one is unique due to its specific structural configuration and the presence of the 4-methylphenyl group
Eigenschaften
Molekularformel |
C14H15N3O |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one |
InChI |
InChI=1S/C14H15N3O/c1-10-3-5-11(6-4-10)12-9-13-14(18)15-7-2-8-17(13)16-12/h3-6,9H,2,7-8H2,1H3,(H,15,18) |
InChI-Schlüssel |
IIUKXCZVGCRUDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3CCCNC(=O)C3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)



![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)

![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)


![1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene](/img/structure/B14075755.png)


